Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H10ClNO3 and a molecular weight of 203.62 g/mol . This compound is known for its unique structure, which includes a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)acetate.
Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The pyridine ring plays a crucial role in binding to active sites, while the ester and hydroxyl groups contribute to the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-2-(pyridin-2-yl)acetate hydrochloride: Similar structure but with the pyridine ring at a different position.
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. This compound’s distinct properties make it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXYZSLQVBLPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CN=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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